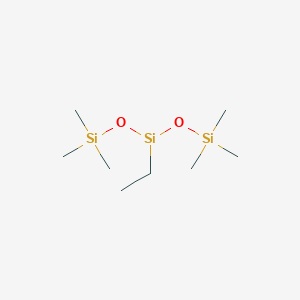

Bis(trimethylsiloxy)ethylsilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by the presence of silicon-carbon bonds, are fundamental to numerous areas of modern science and technology. spectrabase.com Their versatility has led to widespread applications in diverse sectors, including electronics, construction, pharmaceuticals, and personal care products. spectrabase.com The unique properties of these compounds, such as high thermal stability, chemical inertness, and enhanced mechanical flexibility, stem from the inherent characteristics of the silicon-carbon and silicon-oxygen bonds. spectrabase.com

In contemporary chemical research, organosilicon compounds are pivotal in the development of high-performance polymers, advanced coatings, and innovative materials for nanotechnology and renewable energy. nih.gov They serve as essential building blocks and intermediates in organic synthesis, enabling the creation of complex molecules with tailored functionalities. nih.gov The ongoing exploration of organosilicon chemistry continues to yield novel materials and technologies that address modern challenges. spectrabase.com

Structural Characteristics and Unique Reactivity of Siloxane and Si-H Functionalities in Bis(trimethylsiloxy)ethylsilane

The structure of this compound, with the chemical formula C8H24O2Si3, is central to its chemical behavior. guidechem.com The molecule consists of a central silicon atom bonded to an ethyl group and a hydrogen atom, and is flanked by two trimethylsiloxy groups. This arrangement results in a trisiloxane framework.

Key Structural Features:

Siloxane Backbone (Si-O-Si): The presence of siloxane linkages provides the molecule with a high degree of flexibility and thermal stability, characteristic of silicone materials. nih.gov

Silicon-Hydride (Si-H) Bond: The Si-H bond is a site of high reactivity. The difference in electronegativity between silicon and hydrogen imparts a hydridic character to the hydrogen atom, making it susceptible to a variety of chemical transformations. researchgate.net This functional group is the primary center for reactions such as hydrosilylation.

The unique reactivity of this compound is predominantly dictated by the Si-H bond. This bond can be activated by various catalysts, particularly transition metal complexes, leading to its participation in reactions like dehydrocoupling with alcohols and amines, and, most notably, hydrosilylation of unsaturated organic compounds. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound guidechem.com

| Property | Value |

| CAS Number | 7543-58-0 |

| Molecular Formula | C8H24O2Si3 |

| Molecular Weight | 236.53 g/mol |

| Boiling Point | 93 °C |

| Density | 0.813 g/mL |

| Refractive Index | 1.3878 |

| Flash Point | 45 °C |

Historical Context and Evolution of Research on Si-H Containing Trisiloxanes

The journey of organosilicon chemistry began in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for the systematic study of these compounds. The commercialization of silicones in the 1940s, largely driven by the development of the "direct process" for synthesizing methylchlorosilanes, marked a significant turning point in the industrial application of organosilicon chemistry.

Research into Si-H containing siloxanes, including trisiloxanes, gained momentum with the recognition of their utility as versatile intermediates. The highly reactive Si-H bond offered a gateway to a wide array of functionalized silicones. Initially, research focused on understanding the fundamental reactivity of the Si-H bond and its application in hydrosilylation reactions for crosslinking silicone polymers.

Over the decades, the focus has expanded to the synthesis of well-defined, functional trisiloxanes like this compound and its analogs. These compounds have become crucial in the production of specialized materials, such as trisiloxane-based surfactants known for their "superwetting" properties. The evolution of research in this area has been driven by the continuous demand for new materials with tailored properties for high-performance applications.

Positioning of this compound within the Broader Siloxane Chemistry Landscape

Within the vast field of siloxane chemistry, this compound occupies a niche as a key functional intermediate. Its primary role stems from its ability to introduce a trisiloxane moiety onto an organic backbone via the reactive Si-H bond. This positions it as a valuable precursor for the synthesis of more complex organosilicon structures.

A significant application of compounds like this compound is in the synthesis of polyether-modified trisiloxanes. Through hydrosilylation with an allyl-terminated polyether, a trisiloxane surfactant is formed. These surfactants are highly valued for their exceptional ability to reduce surface tension and promote wetting, finding use in agricultural formulations, coatings, and personal care products. The ethyl group in this compound can subtly modify the properties of the final product compared to its methyl analog, potentially influencing factors like solubility and thermal stability.

Furthermore, the reactivity of the Si-H bond allows for its use as a reducing agent in certain organic transformations. Its role as a building block for creating well-defined silicone architectures underscores its importance in the ongoing development of advanced silicone-based materials.

Structure

2D Structure

Properties

InChI |

InChI=1S/C8H23O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H2,1-7H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQBJFBULDYFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270155 | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7543-58-0 | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Bis(trimethylsiloxy)ethylsilane

The direct synthesis of this compound can be approached through two main well-established pathways: catalytic hydrosilylation and co-hydrolysis/condensation.

Hydrosilylation: This is a predominant method for creating Si-C bonds in high yield and with high selectivity. researchgate.netnih.gov The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). A plausible and efficient route for this compound involves the catalytic reaction between a hydrosiloxane and a vinyl-containing silane (B1218182). For instance, the reaction of 1,1,3,3-tetramethyldisiloxane (B107390) with vinyltrimethylsilane, followed by subsequent reactions, can yield the target molecule. A more direct conceptual pathway is the reaction of ethylsilane (B1580638) (EtSiH₃) with two equivalents of a trimethylsiloxy-group donor like trimethylsilanol. The most common industrial strategies involve the catalytic addition of a molecule with an Si-H group to an olefin. cfmats.com

Co-hydrolysis and Condensation: This classic method involves the reaction of a mixture of chlorosilanes with water. For the target compound, this would involve the controlled co-hydrolysis of ethyltrichlorosilane (B93397) and trimethylchlorosilane. wikipedia.orgvot.pl The initial hydrolysis generates highly reactive silanols (Si-OH), which then undergo intermolecular condensation to form stable siloxane (Si-O-Si) linkages. While using readily available precursors, this method can be challenging to control and may produce a mixture of linear and cyclic byproducts.

A key industrial precursor, Ethyldichlorosilane (CAS 1789-58-8), is directly linked as a starting material for producing this compound (listed as its downstream product, 3-ethyl-1,1,1,5,5,5-hexamethyl-trisiloxane). lookchem.com This suggests a synthetic route where ethyldichlorosilane reacts with a trimethylsiloxy source, such as hexamethyldisiloxane (B120664) or sodium trimethylsiloxide.

Precursor Role in the Synthesis of Diverse Silicon-Containing Compounds

This compound serves as a valuable precursor and building block in polymer and materials science. Its bifunctional nature—possessing both stable trimethylsiloxy end-groups and a reactive ethyl group—allows for its incorporation into larger, more complex molecular architectures.

It can function as a chain extender or a monofunctional end-capper in the synthesis of silicone polymers (polysiloxanes). By controlling the stoichiometry, it can be used to regulate the molecular weight and viscosity of silicone fluids and elastomers. gelest.com Similar to its methyl analog, Bis(trimethylsiloxy)methylsilane, which is used to create Si-C type trisiloxane surfactants, this compound can be a precursor for specialized surfactants with applications in coatings, adhesives, and agricultural formulations. cfmats.com Furthermore, compounds of this class are studied for their potential use in plasma-enhanced chemical vapor deposition (PECVD) to create low-k dielectric materials and protective coatings. wikipedia.org

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Purity

Optimizing the synthesis of this compound, particularly via hydrosilylation, is critical for industrial applications to maximize yield, ensure purity, and maintain cost-effectiveness. Key parameters that are manipulated include the catalyst system, reaction temperature, and reactant ratios.

The choice and concentration of the catalyst are paramount. Platinum-based catalysts, such as Karstedt's catalyst, are known for their high activity at very low concentrations (typically in the range of 5-10 ppm), enabling efficient reactions under mild conditions. gelest.com The reaction temperature is carefully controlled to balance the rate of reaction against potential side reactions, such as the isomerization of the olefin. Solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) may be used because they effectively dissolve the reactants and facilitate the reaction. acs.org Following the primary reaction, a post-curing or purification step, such as vacuum distillation, is often employed to remove volatile byproducts and unreacted starting materials, thereby increasing the purity of the final product. iqs.edu

Below is a table summarizing key optimization parameters for hydrosilylation reactions.

| Parameter | Condition/Variable | Rationale & Impact on Synthesis |

| Catalyst Type | Platinum (e.g., Karstedt's, Speier's), Rhodium, Nickel | Choice affects reaction rate, selectivity, and cost. Platinum catalysts are highly active but expensive. nih.govacs.org |

| Catalyst Loading | 1 - 100 ppm | Lowering catalyst concentration reduces cost and minimizes metal contamination in the final product. acs.org |

| Temperature | 25 - 100 °C | Higher temperatures increase reaction rates but can also lead to undesirable side reactions and catalyst degradation. |

| Solvent | Toluene, Xylene, THF | A solvent can improve solubility of reactants and help control reaction temperature. vot.placs.org |

| Reactant Ratio | Slight excess of one reactant | Using a slight excess of one component can drive the reaction to completion, maximizing the conversion of the limiting reagent. |

| Inhibitors | Use of specific compounds | Inhibitors can be added to pre-catalyzed mixtures to prevent premature curing, thereby extending the shelf-life or pot-life of formulations. gelest.com |

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. The specific catalytic approach depends on the chosen synthetic route.

For hydrosilylation , the most common and industrially significant catalysts are platinum-based complexes. researchgate.net

Karstedt's catalyst (Pt₂(dvs)₃) and Speier's catalyst (H₂PtCl₆) are highly effective for promoting the anti-Markovnikov addition of the Si-H bond to the C=C bond, leading to the desired linear product with high regioselectivity. vot.placs.org The catalytic cycle generally involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin insertion and reductive elimination of the final product.

Recent research has focused on developing catalysts based on more abundant and less expensive transition metals like nickel, cobalt, and iron as sustainable alternatives to platinum. nih.govnih.gov

For the co-hydrolysis/condensation route, the reaction is typically catalyzed by either an acid or a base. This method is less selective than hydrosilylation and can lead to a broader distribution of products. vot.plnih.gov

Comparative Analysis of Different Synthetic Strategies

The selection of a synthetic strategy for this compound depends on a balance of factors including cost, desired purity, reaction control, and scalability. The two primary methods, Hydrosilylation and Co-hydrolysis, offer distinct advantages and disadvantages.

| Feature | Hydrosilylation | Co-hydrolysis / Condensation |

| Selectivity | High; typically yields the anti-Markovnikov product exclusively. | Lower; often produces a mixture of linear and cyclic siloxanes. |

| Yield | Generally high. | Variable, dependent on reaction control. |

| Precursors | Hydrosilanes and vinylsilanes. | Chlorosilanes (e.g., ethyltrichlorosilane, trimethylchlorosilane). wikipedia.org |

| Catalyst | Noble metal complexes (e.g., Platinum). researchgate.net | Simple acids or bases. nih.gov |

| Byproducts | Minimal, if any. | Corrosive HCl, which must be neutralized and removed. wikipedia.org |

| Reaction Conditions | Generally mild (can often be run at room temperature). | Can be vigorous and require careful temperature control. |

| Industrial Use | Widely used for high-purity, specialty silicones and addition-cure systems. gelest.com | Common for producing bulk silicone fluids and resins where a molecular weight distribution is acceptable. |

Hydrosilylation is generally favored for producing well-defined, high-purity materials required for advanced applications, while co-hydrolysis remains a cost-effective method for bulk production where precise structural control is less critical.

Reaction Chemistry and Mechanistic Investigations

Hydrosilylation Reactions Involving the Si-H Bond of Bis(trimethylsiloxy)ethylsilane

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This process is a highly effective method for forming stable silicon-carbon bonds. psu.edu The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. mdpi.comresearchgate.net

The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism. mdpi.compsu.edu This catalytic cycle involves several key elementary steps:

Oxidative Addition: The hydrosilane, this compound, reacts with the low-valent platinum catalyst, leading to the oxidative addition of the Si-H bond to the metal center. This forms a platinum(II) intermediate containing both hydride and silyl (B83357) ligands.

Olefin Coordination: The unsaturated organic compound (e.g., an alkene or alkyne) coordinates to the platinum(II) complex.

Migratory Insertion: The coordinated olefin inserts into the platinum-hydrogen bond. This step can proceed in two ways, leading to the formation of either the α- or β-adduct, which dictates the regioselectivity of the reaction.

Reductive Elimination: The final step is the reductive elimination of the resulting alkyl-silyl platinum complex, which releases the organosilane product and regenerates the active platinum(0) catalyst, allowing the cycle to continue. mdpi.com

The Si-H bond in this compound can add across a variety of unsaturated functional groups, including carbon-carbon, carbon-oxygen, and carbon-nitrogen double and triple bonds. mdpi.com While specific studies on its reaction with crotonaldehyde (B89634) are not detailed in the provided search results, its reactivity pattern can be inferred from the behavior of similar hydrosiloxanes with α,β-unsaturated carbonyl compounds.

Hydrosilylation of α,β-unsaturated ketones and aldehydes can lead to several products depending on the catalyst and reaction conditions. The primary modes of addition are:

1,2-Addition: The Si-H bond adds across the C=O bond, yielding a silyl ether.

1,4-Addition (Conjugate Addition): The Si-H bond adds across the C=C bond, resulting in a silyl enol ether or, after hydrolysis, a saturated ketone.

The choice of catalyst is crucial in directing the selectivity between these two pathways.

The stereochemistry and regioselectivity of hydrosilylation are influenced by several factors, including the structure of the silane (B1218182), the unsaturated substrate, and the catalyst system employed. rsc.orgsigmaaldrich.com

Regioselectivity: This refers to the orientation of the Si-H addition. In the hydrosilylation of terminal alkynes, for instance, the reaction can produce either the α-vinylsilane (silyl group on the terminal carbon) or the β-vinylsilane (silyl group on the internal carbon). With ruthenium catalysts, the silyl group selectively adds to the more sterically demanding position in non-2-alkynes, while for α,β-alkynylcarbonyls, it adds to the position distal to the carbonyl group. sigmaaldrich.com The steric bulk of the silane itself, such as this compound, is a major factor in determining the regiochemical outcome. rsc.org

Stereoselectivity: This refers to the spatial arrangement of the atoms in the product. For example, the hydrosilylation of internal alkynes can result in either syn-addition (giving a Z-alkene) or anti-addition (giving an E-alkene). Ruthenium-catalyzed hydrosilylation of internal alkynes typically proceeds via trans-addition, yielding the Z-vinylsilane product exclusively. sigmaaldrich.com

Table 1: Factors Influencing Regioselectivity in Hydrosilylation

| Factor | Influence on Product Outcome |

| Catalyst Choice | Different metals (e.g., Pt, Rh, Ru) and their ligand spheres favor different isomers. mdpi.comsigmaaldrich.com |

| Substrate Sterics | The silyl group tends to add to the less sterically hindered carbon of a double bond (anti-Markovnikov addition). sigmaaldrich.com |

| Electronic Effects | Functional groups on the substrate can direct the silyl group to a specific position (e.g., distal to hydroxyl or carbonyl groups). sigmaaldrich.com |

| Silane Structure | The steric bulk of the hydrosilane, such as this compound, plays a significant role. rsc.org |

While platinum catalysts like Karstedt's catalyst are highly active, research has focused on developing alternative systems to improve cost-effectiveness, selectivity, and catalyst stability. researchgate.netnih.gov

Low-Cost Transition Metals: Iron and nickel complexes have emerged as promising, more earth-abundant alternatives. Iron complexes with terpyridine ligands and nickel pincer complexes have shown high efficiency for the hydrosilylation of alkenes, ketones, and aldehydes. nih.gov

Rhodium Complexes: Well-defined rhodium complexes, particularly those with bulky BINAP-type ligands, have been developed. These systems are effective in promoting C-H silylation reactions and can suppress unwanted side reactions. rsc.org

Metal-Free Catalysts: Systems based on Lewis acids like tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ and dicationic imidazolium (B1220033) phosphonium (B103445) salts have been reported to catalyze the hydrosilylation of olefins and alkynes, offering an alternative to transition metal-based catalysts. nih.gov

Heterogeneous Catalysts: To improve reusability and simplify product purification, catalysts have been immobilized on solid supports. Platinum complexes supported on bipyridine-periodic mesoporous organosilicas have been shown to be active, reusable catalysts for hydrosilylation. rsc.org

Si-O-Si Bond Reactivity and Equilibration Phenomena

Compounds containing siloxane (Si-O-Si) bonds, such as this compound, can undergo redistribution or equilibration reactions, particularly in the presence of catalysts. nih.gov This process involves the cleavage and reformation of Si-O-Si bonds, leading to a mixture of different siloxane species. This can be a significant side reaction that reduces the yield of the desired product. rsc.orgnih.gov

Research has shown that the stability of hydrosiloxysilanes against redistribution is influenced by their structure. For instance, HSiMe(OTMS)₂ is generally more reactive and less prone to redistribution than HSiMe₂(OTMS). nih.gov The choice of catalyst and reaction conditions is critical to control this phenomenon. The use of well-defined rhodium catalysts or the portion-wise addition of the silane reagent can effectively suppress these redistribution side reactions. rsc.orgnih.gov

Functionalization Strategies and Derivatization

The Si-H bond in this compound is the primary site for functionalization. Beyond hydrosilylation, this bond allows for other transformations to create a variety of derivatives.

One key strategy is the catalytic C-H silylation of arenes and heteroarenes. rsc.orgnih.gov In this reaction, the Si-H bond is effectively converted into a Si-C(aryl) bond, directly attaching the bis(trimethylsiloxy)silyl group to aromatic rings. This method provides access to functional aryl- and heteroarylsiloxysilanes, which are valuable intermediates. nih.gov Rhodium complexes have proven particularly effective for this transformation. rsc.org

Derivatization can also occur through reactions at the Si-O-Si bonds, although this is often less controlled. For example, hydrolysis of the trimethylsiloxy groups would lead to the formation of silanetriols, which are prone to condensation.

Role as an Intermediate in Polymer Modification Reactions

While specific documented examples of this compound as an intermediate in polymer modification are not extensively reported in publicly available literature, its structural features suggest a potential role in such reactions. The presence of the Si-H bond allows for its participation in hydrosilylation reactions. This type of reaction is a versatile method for grafting silicone moieties onto polymers containing unsaturated bonds, such as vinyl or allyl groups.

In a typical hydrosilylation scenario, a platinum-based catalyst facilitates the addition of the Si-H bond across a carbon-carbon double bond of a polymer. This would result in the covalent incorporation of the bis(trimethylsiloxy)ethylsilyl group into the polymer backbone or as a side chain. This modification could be employed to alter the surface properties of the polymer, imparting characteristics such as hydrophobicity, improved thermal stability, or enhanced flexibility.

The general mechanism for such a modification would involve:

Catalyst Activation: The platinum catalyst becomes activated to initiate the reaction.

Oxidative Addition: The Si-H bond of this compound adds to the platinum center.

Olefin Coordination: The unsaturated bond of the polymer coordinates to the platinum complex.

Insertion: The coordinated double bond inserts into the platinum-silicon or platinum-hydride bond.

Reductive Elimination: The modified polymer is released from the platinum center, regenerating the catalyst.

This process would yield a polymer with covalently bonded bis(trimethylsiloxy)ethylsilyl units.

Exploration of Alternative Reaction Pathways (e.g., Radical, Ionic)

Beyond hydrosilylation, the reactivity of this compound can be explored through alternative reaction pathways, such as those involving radical or ionic intermediates.

Radical Reactions:

The Si-H bond in this compound can be a source of a silyl radical upon homolytic cleavage, typically initiated by radical initiators (like AIBN) or UV irradiation. This silyl radical could then participate in various radical-mediated processes. For instance, it could add to unsaturated monomers in a radical polymerization, potentially leading to the formation of block or graft copolymers with unique properties.

A hypothetical radical-initiated reaction could proceed as follows:

Initiation: A radical initiator generates a primary radical, which then abstracts the hydrogen atom from this compound to form a silyl radical.

Propagation: The resulting silyl radical adds to a monomer, initiating a polymer chain. This chain can then propagate by adding to more monomer units.

Termination: The growing polymer chains can terminate through combination or disproportionation reactions.

Ionic Reactions:

Ionic reaction pathways involving this compound are less common but theoretically possible under specific conditions. For instance, the Si-H bond can react with strong bases to generate a silylanion. This nucleophilic species could then react with electrophilic sites on a polymer or monomer.

Conversely, under strongly acidic conditions, protonation of the siloxane oxygen atoms could occur, potentially leading to cleavage of the Si-O-Si linkages, although this is generally less favorable than reactions at the Si-H bond. Cationic polymerization initiated from the ethyl group is also a theoretical possibility but would require specific and potent initiating systems.

The exploration of these radical and ionic pathways could open new avenues for the synthesis of novel silicone-containing polymers with tailored architectures and functionalities.

Advanced Applications in Materials Science and Engineering

Application as a Precursor for Silicone Materials

Bis(trimethylsiloxy)ethylsilane serves as a fundamental building block or intermediate in the synthesis of more complex silicone polymers. One of its primary roles is as a raw material for producing polyether-modified trisiloxane surfactants through a hydrosilylation reaction with compounds containing allyl polyethers. cfmats.comsiliconeoil.net These specialized surfactants exhibit excellent hydrolytic stability, dispersibility, and wettability, making them suitable for use in water-borne paints and adhesives. cfmats.com

The compound's structure is key to its function as a precursor. For example, Heptamethyltrisiloxane, also known as Bis(trimethylsiloxy)methylsilane, possesses a highly active silicon-hydrogen bond that readily participates in hydrosilylation. cfmats.comsiliconeoil.net This reaction allows for the grafting of various organic functional groups onto the siloxane backbone, leading to the creation of functional silicone fluids for diverse applications, including cosmetics, polyurethane foam, and agricultural additives. cfmats.com

Table 1: Properties of Bis(trimethylsiloxy)methylsilane

| Property | Value |

|---|---|

| Synonym | Heptamethyltrisiloxane |

| CAS Number | 1873-88-7 |

| Molecular Formula | C7H22O2Si3 |

| Molecular Weight | 222.51 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 141-142 °C |

| Density | 0.8136 g/mL |

| Flash Point | 27 °C |

Data sourced from multiple references. siliconeoil.netgelest.com

Surface Modification Techniques Utilizing this compound

The ability of silanes to alter the surface properties of various materials is a cornerstone of their utility in materials science. Silanization, the process of applying a silane (B1218182) to a surface, can transform a hydrophilic surface into a hydrophobic one by attaching alkylsiloxy groups. wikipedia.org This technique is widely used on substrates like glass, metals, and their oxides, which possess surface hydroxyl (-OH) groups that can react with the silane. wikipedia.orgethz.ch

Mechanisms of Surface Adhesion and Interaction

The adhesion of silanes like this compound to a substrate is a multi-step process driven by chemical reactions at the interface. ethz.ch

Hydrolysis: The process begins with the hydrolysis of the silane's alkoxy groups (in this case, the trimethylsiloxy groups which can react similarly to alkoxysilanes) in the presence of water to form reactive silanol (B1196071) groups (-SiOH). nih.govresearchgate.net This step is crucial for generating the active molecules that will bond to the surface. The pH of the solution can significantly influence the rate of hydrolysis and subsequent condensation. nih.gov

Condensation and Hydrogen Bonding: The newly formed silanol groups then adsorb onto the substrate, forming hydrogen bonds with the hydroxyl groups present on the surface of the material (e.g., a metal oxide layer). nih.gov

Covalent Bond Formation: Finally, upon curing, which often involves heat treatment, a condensation reaction occurs. researchgate.net This reaction eliminates water molecules and forms strong, durable covalent metallo-siloxane bonds (e.g., M-O-Si, where M is a metal atom from the substrate). nih.govresearchgate.net Simultaneously, adjacent silanol groups can react with each other to form a cross-linked siloxane network (Si-O-Si) on the surface, which enhances the density and barrier properties of the resulting film. ethz.chresearchgate.net The formation of these Si-O-surface bonds is the primary driving force for the reaction. gelest.com

Table 2: Stages of Silane Surface Interaction

| Stage | Description | Key Bonds Formed/Broken |

|---|---|---|

| Hydrolysis | Silane reacts with water to form silanols (-SiOH). | Si-O-Si (in silane) broken, Si-OH formed. |

| Adsorption | Silanols physically adsorb onto the substrate surface. | Hydrogen bonds form between silanols and surface -OH groups. |

| Covalent Bonding | Condensation reaction forms covalent bonds with the substrate and a cross-linked network. | M-O-Si and Si-O-Si bonds formed. |

Engineering of Surface Properties (e.g., Wettability, Adhesion)

By modifying a surface with this compound, its properties can be precisely engineered. The primary outcome is often a significant change in wettability, shifting the surface from hydrophilic to hydrophobic. dakenchem.com This water-repellent characteristic is due to the low surface energy of the ethyl and trimethylsilyl (B98337) groups that orient away from the substrate. researchgate.net

This modification enhances adhesion between otherwise incompatible materials, such as inorganic substrates and organic coatings or adhesives. dakenchem.com The silane layer acts as a bridge, with one end covalently bonded to the inorganic surface and the other end (the organic functional groups) available to interact or entangle with the organic polymer matrix. dakenchem.com This improved adhesion leads to more durable and robust material systems. For example, studies on polyester (B1180765) fabrics treated with vinyltriethoxysilane (B1683064) showed increased water repellency, attributed to the formation of a siloxane network on the fabric surface which increased surface roughness and hydrophobicity. researchgate.net

Fabrication of Coatings and Thin Films

This compound and related compounds are used to fabricate functional coatings and thin films that impart specific properties to a substrate.

Development of Non-Stick Coatings through Silane-Metal Surface Reactions

A notable application of silanes is in the creation of non-stick coatings, particularly for metal cooking utensils. google.com A patent describes a method where an aqueous/alcohol solution of a silane, such as this compound, is applied to a metal surface and then heated. google.com This process forms a permanent, non-stick coating through the reaction of the silane with the metal. google.com

The resulting silane-based coating offers advantageous non-stick properties, superior to a standard hard anodized surface, and avoids the use of fluorocarbon resins like PTFE (Teflon®). google.comgoogle.com The coating is also resistant to discoloration from heat. google.com The mechanism relies on the formation of the stable, low-surface-energy siloxane layer covalently bonded to the utensil's surface. Silicone-polyester resins are also used for heat-resistant release coatings on bakeware, combining the low surface tension of silicones with the flexibility and pigmentability of polyesters. specialchem.com

Repair Mechanisms and Durability of Silane-Based Coatings

The durability of silane-based coatings stems from the strong, covalent Si-O-substrate and cross-linked Si-O-Si bonds that form the coating's network. researchgate.net This robust structure provides excellent adhesion and resistance to environmental factors. adhesivesmag.comgelest.com Additives like UV absorbers and Hindered Amine Light Stabilizers (HALS) can be incorporated into silane-modified polymer systems to further enhance long-term stability and durability against weathering. adhesivesmag.com

A significant advantage of certain silane coatings is their repairability. For the non-stick silane coating used on cooking utensils, if the surface becomes scratched or abraded, its non-stick properties can be easily refurbished. google.com This is achieved by simply reapplying the silane solution to the damaged area and heating it again, for example, in a conventional oven. google.com This process restores the siloxane layer, extending the useful life of the article in a way not easily achievable with traditional fluoropolymer coatings. google.com

Integration into Semiconductor Fabrication Processes

In the relentless drive to shrink integrated circuits and enhance their processing speed, the insulating materials used to separate conductive interconnects have become critically important. These materials, known as dielectrics, must possess a low dielectric constant (k) to minimize RC delay (the product of resistance and capacitance), which hinders circuit performance. Organosilane precursors are fundamental to producing the advanced low-k dielectric films required for modern microelectronics. nih.govgelest.com These films, often referred to as organosilicate glasses (OSG) or carbon-doped oxides (SiCOH), are typically deposited via chemical vapor deposition (CVD). nih.govgelest.com

The development of low-k dielectric materials is a central focus in semiconductor manufacturing for devices with feature sizes below 180 nm. nih.gov The goal is to create materials with dielectric constants significantly lower than that of traditional silicon dioxide (k ≈ 4.0). Siloxane-based polymers are particularly attractive for this purpose because they can be engineered to have low dielectric constants (as low as 1.8 under certain conditions), low processing temperatures, and high thermal stability (in excess of 400°C). google.com

The synthesis of these polymers often involves the base-catalyzed hydrolysis and subsequent condensation of alkoxy silane monomers. google.com Organosilane precursors are used to create SiCOH films that incorporate carbon into the silica (B1680970) matrix, creating a material with lower polarity and consequently a lower dielectric constant. nih.gov The properties of these films, such as their k-value, depend on the concentration of carbon introduced by the precursor. nih.gov

| Material Type | Precursor(s) | Dielectric Constant (k) | Key Feature |

|---|---|---|---|

| Fluorine-doped Silica Glass (FSG) | TEOS, SiF₄ | 3.5 - 3.8 | Reduced polarity via Si-F bonds. nih.gov |

| Carbon-doped Silica (SiCOH / OSG) | Methylsilanes, Alkoxysilanes | 2.7 - 3.3 | Reduced polarity via Si-C bonds. nih.gov |

| Siloxane Epoxy Polymer | 2-(3,4-epoxycyclohexylethyl)trimethoxysilane, Dimethyldimethoxysilane | ~1.8 - 2.8 | Exhibits good adhesion and high thermal stability. google.com |

Interlevel dielectrics (ILDs) are the insulating layers that separate the different metal layers in an integrated circuit. As device geometries shrink, the performance of these ILDs becomes paramount. Oxidized organosilane layers can be used as liners, etch-stop layers, or as the primary intermetal dielectric itself. google.com These layers are valued for their low dielectric constants, excellent barrier properties against metal diffusion, and good adhesion to adjacent materials. google.comgoogle.com

The deposition process involves the reaction of an organosilane compound with an oxidizing gas in a plasma-enhanced chemical vapor deposition (PECVD) system. google.com The resulting film retains some of the organic functional groups (carbon content) from the precursor, which is crucial for achieving the low k-value. google.com A compound like this compound fits the profile of a precursor for such applications; its structure provides both the silicon-oxygen backbone and the carbon-containing ethyl group necessary to form a stable, low-polarity SiCOH film suitable for ILD architectures.

Contributions to Silicone Resin and Rubber Production for Enhanced Material Properties

This compound is identified as a component and intermediate in the synthesis of silicone polymers. google.com.pggoogle.com Silicone resins and rubbers are renowned for their exceptional properties, including high thermal stability, flexibility over a wide temperature range, and weatherability. shinetsusilicone-global.com The modification of base polymers with organosilanes is a key strategy for enhancing these characteristics. shinetsusilicone-global.comacs.org By incorporating silanes into a polymer matrix, new materials can be created with improved heat resistance, impact resistance, and flexibility. shinetsusilicone-global.com

The specific structure of this compound plays a crucial role in tailoring the properties of the final silicone material. The molecule can be viewed as a combination of a difunctional "D" unit (the central -Si(Et)H- group) and two monofunctional "M" units (the -OSi(CH₃)₃ groups).

Flexibility: The monofunctional trimethylsiloxy "M" units act as chain terminators. By controlling the ratio of these chain-terminating units to chain-extending units, the final molecular weight and degree of cross-linking in the silicone polymer can be precisely managed. This prevents the resin from becoming overly cross-linked and brittle, thereby preserving or enhancing its flexibility. Research on silicone-modified epoxy resins shows that such modifications can change the material's failure mode from brittle to ductile fracture and significantly increase its elongation at break, a direct measure of flexibility. acs.orgnih.gov

Thermal Stability: The inherent strength of the siloxane (Si-O-Si) bond provides the foundation for the high thermal stability of all silicones. shinetsusilicone-global.com By being incorporated into the polymer network, this compound contributes to this robust backbone. Silicone modification has been shown to improve the heat resistance of polymers. Thermogravimetric analysis (TGA) of silicone-modified epoxy resins reveals an increase in the temperatures for 50% weight loss (T₅₀%) and maximum decomposition rate (Tₘₐₓ), indicating enhanced thermal stability. acs.org The modification can also increase the glass transition temperature (Tg) of the host resin. acs.orgnih.gov

The following table, based on data from studies on silicone-modified epoxy resins, illustrates the typical enhancements achieved by incorporating organosilicon compounds.

| Property | Unmodified Epoxy Resin (Example Value) | Silicone-Modified Epoxy Resin (Example Value) | Improvement |

|---|---|---|---|

| Impact Strength (kJ/m²) | 14.6 | 19.4 | +32.8% acs.org |

| Elongation at Break (%) | 6.56 | 8.65 | +31.9% acs.org |

| Glass Transition Temp. (Tg) | Base Value | Increase of 8.46°C | Enhanced operating temperature. acs.org |

| Thermal Decomp. Temp. (Tmax) | Base Value | Increase of 6°C | Improved thermal stability. acs.org |

Polymer Chemistry and Architecture

Polymerization Mechanisms Involving Bis(trimethylsiloxy)ethylsilane

This compound can participate in various polymerization reactions to form organosilicon polymers. One key mechanism is catalytic dehydrocondensation. This process involves the reaction of silane (B1218182) hydrides with compounds containing hydroxyl groups, catalyzed by substances like anhydrous potassium hydroxide. researchgate.net The reaction typically proceeds with the elimination of hydrogen gas. researchgate.net

Another significant polymerization pathway is through hydrosilylation, a reaction where a silicon-hydride bond adds across a carbon-carbon double bond. This method is instrumental in step-growth polymerization to create copolymers like siloxane-polyoxyalkylene. google.com

Role as a Monomer or Crosslinker in Organosilicon Polymer Synthesis

In its capacity as a crosslinker, it connects different polymer chains, forming a three-dimensional network. nih.gov This crosslinking is crucial for enhancing the mechanical and thermal properties of the polymer, transforming it from a liquid or thermoplastic material into a more rigid and stable thermoset.

Controlled Polymer Architecture through Equilibration Techniques

Equilibration is a powerful technique in siloxane chemistry that allows for the rearrangement of siloxane bonds, enabling precise control over the final polymer architecture. This process is particularly useful for tailoring the molecular weight and introducing specific functionalities into the polymer chain.

The molecular weight of siloxane polymers significantly influences their physical properties, such as viscosity and mechanical strength. nih.gov Equilibration reactions, often acid- or base-catalyzed, facilitate the redistribution of siloxane chain lengths, allowing for the synthesis of polymers with a targeted molecular weight and a narrow molecular weight distribution. researchgate.net The use of an end-blocking agent during polymerization is a common strategy to control the final chain length of the polymer. researchgate.net Research has shown that multistep synthesis techniques can produce ultrahigh molecular weight aromatic siloxane polymers, with weight average molecular weights exceeding one million g/mol . nasa.gov

The following table illustrates the impact of molecular weight on the properties of siloxane-based elastomers:

| Property | Low Molecular Weight Matrix | High Molecular Weight Matrix |

| Young's Modulus | Lower | Higher nih.gov |

| Dielectric Permittivity | Higher | Lower nih.gov |

| Water Vapor Sorption | Lower | Higher nih.gov |

This table is based on data for polydimethylsiloxane-α,ω-diol matrices of varying molecular weights.

This compound and similar functionalized silanes are instrumental in introducing specific organic groups into polymer chains. nih.gov This functionalization is key to modifying the polymer's properties, such as improving its hydrophilicity or its compatibility with other materials. nih.govnih.gov For instance, the incorporation of hydrophilic substituents into the siloxane backbone can lead to a decreased contact angle and improved hemocompatibility in polycarbonate-polysiloxane copolymers. google.com

Co-polymerization with Various Monomers (e.g., Siloxane-Oxyalkylene Copolymers)

This compound can be co-polymerized with a variety of other monomers to create copolymers with tailored properties. A notable example is the formation of siloxane-oxyalkylene copolymers. These materials combine the properties of both siloxanes (such as low surface tension and high thermal stability) and polyoxyalkylenes (which can impart hydrophilicity). google.comgoogle.com The synthesis of these copolymers can be achieved through mechanisms like hydrosilylation, where a hydride-terminated siloxane reacts with a bis-unsaturated polyoxyalkylene. google.com This results in block copolymers with a range of potential applications. google.com

Applications in Polymer Binders and Film-Forming Systems

The unique properties of polymers derived from or incorporating this compound make them suitable for use as polymer binders and in film-forming systems. These systems are designed to create a thin, flexible, and often transparent film upon application. nih.gov

In these applications, the siloxane components contribute to desirable properties such as hydrophobicity, breathability (high permeability to water vapor), and the ability to form a non-polar interphase that protects surfaces from moisture. gelest.com Film-forming systems are utilized in various fields, including cosmetics and topical drug delivery, where they offer advantages like ease of application and sustained release of active ingredients. nih.govnih.gov The mechanical properties and stability of the film can be controlled by factors such as the molecular weight of the polymer and the choice of plasticizers and other additives. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock, can determine a molecule's geometry, orbital energies, and charge distributions. For a molecule like Bis(trimethylsiloxy)ethylsilane, such calculations would reveal the nature of its covalent bonds, particularly the Si-O and Si-C bonds, which are central to its chemical behavior.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. In related siloxanes, the oxygen atoms are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the silicon atoms can act as electrophilic centers.

Bond lengths and bond orders are also determined, providing a quantitative measure of the strength and nature of the chemical bonds. For instance, the Si-O bond in siloxanes is known to have a partial double bond character due to pπ-dπ back-bonding, a feature that quantum chemical calculations can quantify. nih.gov

Table 1: Representative Quantum Chemical Calculation Data for Siloxane-Related Molecules

| Parameter | Typical Value Range for Siloxanes | Significance |

| Si-O Bond Length | 1.62 - 1.66 Å | Indicates bond strength and potential for interaction. |

| Si-C Bond Length | 1.85 - 1.90 Å | Influences the steric and electronic effects of the alkyl groups. |

| Si-O-Si Bond Angle | 140° - 180° | Affects the flexibility and overall shape of the siloxane backbone. |

| HOMO-LUMO Gap | 7 - 9 eV | A larger gap generally implies greater chemical stability. |

| Mulliken Charge on Si | +1.5 to +2.0 | Indicates the electrophilic nature of the silicon atom. |

| Mulliken Charge on O | -1.0 to -1.5 | Highlights the nucleophilic character of the oxygen atoms. |

Note: The data in this table are representative values for similar siloxane compounds and are intended to illustrate the type of information gained from quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their intermolecular interactions and bulk properties. For this compound, MD simulations could model its behavior in different environments, such as in solution or as part of a larger material matrix.

A key application of MD simulations for similar molecules, like bis(triethoxysilyl)ethane (BTESE), has been in understanding the structure of hybrid silica (B1680970) membranes. deswater.com These simulations can predict properties such as pore size distribution and radial distribution functions, which are crucial for membrane performance in applications like gas separation or water purification. deswater.com For this compound, MD simulations could similarly predict its packing behavior and the nature of its interactions with other molecules.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. By calculating the forces on each atom at each time step, the trajectory of the molecules can be determined. From these trajectories, various properties can be calculated, including diffusion coefficients, viscosity, and cohesive energy density. Such data is invaluable for predicting how the compound will behave in practical applications, for instance, as a surfactant or a component in a coating formulation.

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of this compound and to map out potential reaction pathways. The electronic structure data from quantum chemical calculations provides the initial clues for reactivity. For example, the locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

The reactivity of siloxanes is often centered around the cleavage of the Si-O bond, which can be catalyzed by both acids and bases. nih.gov Computational models can simulate these reaction mechanisms, calculating the activation energies for different pathways and identifying the transition state structures. This information is critical for understanding the compound's stability and for designing synthetic routes that utilize it as a precursor.

Furthermore, the reactivity of the ethyl group attached to the central silicon atom can be assessed. While generally less reactive than the siloxane bonds, it can participate in reactions under specific conditions. Computational studies can help in predicting the outcomes of such reactions. For functionalized siloxanes, computational chemistry can help explain differences in reaction rates based on the shape of the molecular orbitals. hydrophobe.org

Conformation Analysis and Conformational Stability

This compound possesses a degree of conformational flexibility due to the rotation around its single bonds, particularly the Si-O and C-C bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule, known as conformers, and to determine the energy barriers between them.

Computational methods, such as potential energy surface (PES) scans, can systematically explore the different conformations by rotating specific dihedral angles and calculating the corresponding energy. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

For similar flexible molecules, techniques like Raman spectroscopy combined with theoretical calculations have been successfully used to identify the presence of different conformers in the liquid or solution phase. researchgate.net The vibrational frequencies of each conformer can be calculated and compared with the experimental spectrum to assign the observed bands to specific molecular motions of each conformer. Understanding the conformational preferences of this compound is important as it can influence its physical properties and how it interacts with other molecules.

Structure-Property Relationships through Computational Modeling

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, computational modeling can be used to predict a range of physical and chemical properties based on its molecular structure.

For example, properties such as boiling point, vapor pressure, and viscosity can be estimated using quantitative structure-property relationship (QSPR) models. These models are often developed using statistical methods and machine learning algorithms trained on large datasets of experimental data. By inputting descriptors of the molecular structure of this compound, these models can provide valuable predictions of its physical behavior.

Furthermore, computational modeling can shed light on how structural modifications would affect the properties of the molecule. For instance, by computationally substituting the ethyl group with other alkyl or functional groups, it is possible to predict how these changes would alter the compound's electronic properties, reactivity, and intermolecular interactions. This in silico screening can guide the design of new materials with tailored properties for specific applications. The use of machine learning models analyzing molecular representations like SMILES has shown promise in predicting properties and identifying key structural features responsible for those properties in other chemical systems. chemrxiv.org

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Bis(trimethylsiloxy)ethylsilane, offering unambiguous insights into its molecular framework. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a detailed map of the molecule can be constructed.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy each provide unique and complementary information about the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the different types of protons and their neighboring atoms. For this compound, specific chemical shifts are observed for the protons of the trimethylsilyl (B98337) groups and the ethyl group attached to the central silicon atom. nih.govspectrabase.com The integration of the peak areas corresponds to the ratio of the number of protons in each environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Separate signals are expected for the methyl carbons of the trimethylsiloxy groups and the two distinct carbons of the ethyl group, providing further confirmation of the compound's carbon skeleton. rsc.orgresearchgate.net

²⁹Si NMR Spectroscopy : As a silicon-containing compound, ²⁹Si NMR is particularly informative. huji.ac.il It distinguishes between the different silicon environments in the molecule. osti.gov For this compound, two distinct signals are anticipated: one for the central ethylsilane (B1580638) silicon atom and another for the two equivalent silicon atoms of the trimethylsiloxy groups. rsc.orgosti.gov The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents attached to the silicon atoms. researchgate.net

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Assignment |

| ¹H | ~0.1 | Si(CH₃)₃ |

| ~0.5-1.0 (quartet) | Si-CH₂-CH₃ | |

| ~0.5-1.0 (triplet) | Si-CH₂-CH₃ | |

| ¹³C | ~1-2 | Si(CH₃)₃ |

| ~5-10 | Si-CH₂-CH₃ | |

| ~7-12 | Si-CH₂-CH₃ | |

| ²⁹Si | ~-20 to -10 | EtSi H(OSiMe₃)₂ |

| ~5-15 | EtSiH(OSi Me₃)₂ |

Note: Predicted chemical shift values are based on typical ranges for similar siloxane compounds and may vary depending on the solvent and experimental conditions.

While this compound itself is not chiral, advanced NMR techniques can be crucial for analyzing more complex organosilicon structures or for studying its interactions with chiral environments. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, helping to confirm spatial proximities. Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments establish long-range and direct correlations, respectively, between protons and carbons or silicons, further solidifying the structural assignment. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. researchgate.netnih.gov These vibrational spectroscopy techniques probe the characteristic vibrations of chemical bonds.

Si-O-Si Stretching : A strong and broad absorption band characteristic of the siloxane (Si-O-Si) linkage is typically observed in the IR spectrum, usually in the range of 1000-1100 cm⁻¹. iaea.org

Si-CH₃ Vibrations : The presence of trimethylsilyl groups gives rise to characteristic bands, including symmetric and asymmetric C-H stretching and bending vibrations of the methyl groups, as well as Si-C stretching.

Ethyl Group Vibrations : The ethyl group attached to the central silicon will exhibit its own characteristic C-H stretching and bending vibrations.

Si-H Stretching : A key feature is the Si-H stretching vibration, which typically appears in the region of 2100-2200 cm⁻¹, confirming the presence of the hydrosilane functionality.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the Si-O-Si backbone and Si-C bonds, which may be weak in the IR spectrum. iitm.ac.in

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Si-H Stretch | 2100 - 2200 | 2100 - 2200 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| Si-O-Si Asymmetric Stretch | 1000 - 1100 (Strong, Broad) | Weak |

| Si-O-Si Symmetric Stretch | Weak | Strong |

| CH₃ Bending in Si-CH₃ | ~1260 | ~1260 |

| Si-C Stretch | 750 - 850 | 750 - 850 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), the mass of which corresponds to the molecular weight of the compound. libretexts.orglibretexts.org

Subsequent fragmentation of the molecular ion provides a unique fingerprint. libretexts.org Common fragmentation pathways for siloxanes involve the cleavage of Si-O and Si-C bonds. researchgate.netresearchgate.net For this compound, characteristic fragments would include the loss of a methyl group (M-15) and the trimethylsilyl group ([M-73]⁺). researchgate.net The analysis of these fragments helps to piece together the structure of the original molecule. miamioh.edu

Chromatographic Methods for Purity Assessment and Separation

Gas chromatography (GC) is a primary method for assessing the purity of this compound and for separating it from any starting materials or byproducts. dss.go.thantpedia.com In GC, the sample is vaporized and passed through a column. The components of the mixture separate based on their boiling points and interactions with the stationary phase of the column. bis.gov.in A detector at the end of the column registers the elution of each component, producing a chromatogram where the area of each peak is proportional to the amount of that compound present. This allows for the quantitative determination of the purity of this compound. The identity of the peaks can be confirmed by coupling the gas chromatograph to a mass spectrometer (GC-MS). dss.go.th

Advanced Techniques for In-Situ Reaction Monitoring

The synthesis of this compound, often via hydrosilylation, can be monitored in real-time using in-situ spectroscopic techniques. nih.gov Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can be used to follow the progress of the reaction directly in the reaction vessel. nih.gov By monitoring the disappearance of the Si-H stretching band of the starting silane (B1218182) and the appearance of new bands corresponding to the product, the reaction kinetics and endpoint can be accurately determined without the need for sampling and offline analysis. This allows for precise control over the reaction conditions and can lead to improved yields and purity of the final product.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving research into greener synthetic pathways for producing bis(trimethylsiloxy)ethylsilane. Traditional methods often rely on platinum-based catalysts and may generate undesirable byproducts. youtube.com Future research is focused on developing more environmentally benign processes.

One promising avenue is the exploration of catalyst systems based on more abundant and less toxic metals. This shift aims to reduce the reliance on costly and rare platinum catalysts, which are the current industry standard for hydrosilylation reactions. nih.govacs.org Additionally, developing synthetic routes that minimize waste and energy consumption is a key objective. This includes designing reactions that can be conducted under milder conditions, such as lower temperatures and pressures. rsc.org The use of bio-based and renewable feedstocks is another emerging trend that could significantly enhance the sustainability profile of this compound production. datainsightsmarket.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of this compound via hydrosilylation presents challenges in controlling regioselectivity and stereoselectivity. nih.govnih.gov The development of novel catalytic systems is crucial for achieving higher selectivity and producing specific isomers with desired properties.

Current research is investigating a range of transition metal catalysts beyond platinum, including those based on rhodium and cobalt, to achieve different selectivities in hydrosilylation reactions. nih.govacs.org For instance, certain rhodium complexes have shown promise in the selective synthesis of (E)-vinylsilanes. acs.org The design of specialized ligands, such as N-heterocyclic carbenes (NHCs), can also significantly influence the stability and selectivity of the catalyst. youtube.com Furthermore, the development of catalysts that can achieve high selectivity under mild reaction conditions is a major goal, as this can lead to more efficient and cost-effective production processes. rsc.org

Table 1: Comparison of Catalytic Systems for Hydrosilylation

| Catalyst Type | Advantages | Disadvantages | Research Focus |

| Platinum-based | High activity and selectivity | High cost, potential for side reactions nih.gov | Reducing catalyst leaching, improving stability youtube.com |

| Rhodium-based | Can offer different selectivities (e.g., for (E)-vinylsilanes) acs.org | Generally more expensive than other base metals | Tailoring ligands for specific isomeric products acs.org |

| Cobalt-based | Earth-abundant and lower cost nih.gov | Can require specific ligand systems for high selectivity nih.gov | Developing highly active and selective catalysts nih.gov |

| Metal-free | Avoids metal contamination | Often requires harsher reaction conditions | Exploring new activation methods nih.gov |

Integration into Hybrid Organic-Inorganic Materials

This compound is a valuable building block for creating hybrid organic-inorganic materials, which combine the desirable properties of both polymers and ceramics. sol-gel.netsol-gel.net These materials exhibit a unique combination of flexibility, toughness, thermal stability, and hardness. sol-gel.net

Future research will focus on synthesizing novel hybrid materials by incorporating this compound into various polymer matrices. nih.gov The sol-gel process is a key technique for creating these materials, allowing for the formation of covalent bonds between the organic and inorganic phases. sol-gel.net By carefully controlling the structure and composition of these hybrids, researchers can tailor their properties for specific applications, such as flexible electronics, high-performance coatings, and advanced optical devices. sol-gel.netsol-gel.netacs.org The ability to fine-tune properties like refractive index and mechanical strength opens up a wide range of possibilities for next-generation materials. sol-gel.netacs.org

Advanced Applications in Nanoscience and Nanotechnology

The unique properties of this compound and related siloxanes make them highly suitable for applications in the rapidly advancing fields of nanoscience and nanotechnology. mdpi.com One of the key areas of interest is the surface modification of nanoparticles. nih.gov

By grafting a layer of this compound or similar silanes onto the surface of nanoparticles, researchers can prevent agglomeration and improve their dispersion in various matrices. nih.govresearchgate.net This surface modification is crucial for harnessing the full potential of nanoparticles in applications ranging from catalysis to drug delivery. nih.gov The silane (B1218182) layer can also be functionalized to introduce specific properties to the nanoparticle surface. ajol.infoscispace.com Future research will likely explore the use of this compound in the fabrication of nanodevices, the development of advanced sensors, and the creation of novel nanomaterials with tailored functionalities. mdpi.commdpi.com

Computational Design and Prediction of New this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the design and study of new molecules. researchgate.netnih.gov In the context of this compound, computational methods are being used to predict the properties of new derivatives and to understand the mechanisms of their reactions. nih.govnih.gov

Researchers can use DFT to model the geometries and thermochemistry of various silane and siloxane compounds with a high degree of accuracy. nih.gov This allows for the in-silico design of new this compound derivatives with specific electronic, steric, or reactive properties. For instance, computational studies can help in designing derivatives that are more susceptible to certain catalytic transformations or that will impart specific characteristics to a polymer or material. osti.gov This predictive power accelerates the discovery and development of new materials and reduces the need for extensive experimental screening. researchgate.net

Expansion of Polymer Architectures and Applications

This compound and similar siloxane monomers are instrumental in the synthesis of polysiloxanes with diverse and complex architectures. researchgate.netwikipedia.org The flexibility of the siloxane backbone imparts unique properties to these polymers, making them suitable for a wide range of applications. wikipedia.orgmdpi.com

Future research is focused on creating novel polymer architectures, such as hyperbranched polymers and star-shaped polymers, using siloxane building blocks. researchgate.net These complex architectures can lead to materials with enhanced properties, such as improved mechanical strength, thermal stability, and unique rheological behavior. researchgate.net Researchers are also exploring the synthesis of block copolymers containing polysiloxane segments, which can self-assemble into well-defined nanostructures. wikipedia.orgmcmaster.ca The expansion of these polymer architectures will open up new applications in areas like advanced elastomers, responsive materials, and biomedical devices. mdpi.comrsc.org

Mechanistic Elucidation of Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and developing new ones. wikipedia.orglibretexts.org The hydrosilylation reaction, a key step in the synthesis of many organosilanes, can proceed through various mechanistic pathways, such as the Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.govwikipedia.org

Future research will continue to investigate the intricate details of these reaction mechanisms using a combination of experimental techniques and computational modeling. acs.orgnih.govacs.org Understanding the role of the catalyst, the influence of reaction conditions, and the potential for side reactions is crucial for controlling the outcome of the synthesis. nih.govnih.gov For instance, detailed mechanistic studies can help in designing catalysts that favor a specific reaction pathway, leading to higher yields and selectivities. nih.govacs.org This fundamental knowledge is critical for the rational design of more efficient and selective synthetic methods for this compound and its derivatives.

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing bis(trimethylsiloxy)ethylsilane, and how can reaction efficiency be optimized?

This compound is typically synthesized via hydrosilylation or condensation reactions. For example, reacting ethylsilane with hexamethyldisiloxane (HMDSO) under catalytic conditions (e.g., platinum-based catalysts) can yield the target compound. Key parameters include:

- Catalyst loading : Optimal at 0.1–0.5 mol% to avoid side reactions like over-crosslinking .

- Temperature : Maintain 60–80°C to balance reaction rate and selectivity .

- Solvent : Use inert solvents (e.g., toluene) to stabilize intermediates.

Data contradiction : Excess catalyst may lead to polysiloxane byproducts, necessitating post-synthesis purification via fractional distillation .

How should this compound be characterized to confirm structural integrity?

Combine spectroscopic and chromatographic methods:

- NMR : ¹H and ²⁹Si NMR to verify trimethylsilyl groups (δ 0.1–0.3 ppm for Si–CH₃) and ethyl bridging (δ 1.2–1.5 ppm for –CH₂–) .

- FTIR : Peaks at 1250 cm⁻¹ (Si–CH₃ bending) and 1050–1100 cm⁻¹ (Si–O–Si stretching) .

- GC-MS : Monitor purity (>95%) and detect low-molecular-weight impurities .

What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to volatility (predicted vapor pressure ~5 mmHg at 25°C) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye irritation (GHS Category 2) .

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis .

Advanced Research Questions

How does this compound enhance dielectric properties in silicone elastomers, and what experimental designs validate this?

The ethyl bridge introduces flexibility, reducing glass transition temperature (Tg) and improving dielectric permittivity. Methodology :

- Formulation : Blend 5–20 wt% this compound into polydimethylsiloxane (PDMS) .

- Testing : Measure dielectric constant (ε) via impedance spectroscopy (1 kHz–1 MHz).

Data contradiction : Higher loading (>20 wt%) may cause phase separation, reducing ε. Use SEM/EDS to confirm homogeneity .

What mechanisms govern the reactivity of this compound in crosslinking sulfur-containing polymers?

The Si–H bond in this compound reacts with sulfur via radical-mediated pathways:

- Radical initiation : Use AIBN (azobisisobutyronitrile) at 70°C to generate thiyl radicals .

- Kinetics monitoring : Track Si–H consumption via FTIR (2140 cm⁻¹ peak attenuation) .

Optimization : Maintain a [Si–H]/[S] molar ratio of 1:1 to avoid unreacted silane residues .

How do environmental factors (humidity, temperature) impact the stability of this compound during storage?

- Humidity : Hydrolysis of Si–O–Si bonds accelerates at >60% RH, forming silanols. Use desiccants (e.g., molecular sieves) .

- Temperature : Store at <4°C to prevent thermal degradation (TGA shows 5% weight loss at 150°C) .

Contradiction analysis : Discoloration observed at low temperatures may indicate oligomerization; validate via GPC .

Methodological Guidance for Data Analysis

How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

- Triangulation : Cross-validate NMR, FTIR, and MS data to resolve ambiguities (e.g., overlapping Si–O–C and Si–O–Si peaks) .

- Reference standards : Compare with NIST-subscribed spectral databases for trimethylsiloxy compounds .

What statistical approaches are suitable for optimizing reaction yields in silane-based syntheses?

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (catalyst, temperature, solvent) .

- Example : A central composite design for hydrosilylation identified 75°C and 0.3 mol% catalyst as optimal (yield: 89±3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.